2-Anthracenecarboxamide, 1-amino-N-(3-(cyclohexylmethylamino)propyl)-9,10-dihydro-4-(methylamino)-9,10-dioxo-
Description
The compound 2-Anthracenecarboxamide, 1-amino-N-(3-(cyclohexylmethylamino)propyl)-9,10-dihydro-4-(methylamino)-9,10-dioxo- (hereafter referred to as the target compound) is an anthraquinone-derived carboxamide characterized by a 9,10-dihydro-9,10-dioxoanthracene core. Key structural features include:
- 4-Methylamino substituent: Introduces steric and electronic effects on the anthraquinone ring.
- N-(3-(cyclohexylmethylamino)propyl) side chain: A branched alkyl-cyclohexyl moiety that likely improves lipophilicity and membrane permeability.
Properties
CAS No. |
6041-29-8 |
|---|---|
Molecular Formula |
C26H32N4O3 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
1-[3-[cyclohexyl(methyl)amino]propylamino]-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C26H32N4O3/c1-28-20-15-19(26(27)33)23(29-13-8-14-30(2)16-9-4-3-5-10-16)22-21(20)24(31)17-11-6-7-12-18(17)25(22)32/h6-7,11-12,15-16,28-29H,3-5,8-10,13-14H2,1-2H3,(H2,27,33) |
InChI Key |
ULFCYLLDLQBZCN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=C(C(=C1)C(=O)N)NCCCN(C)C3CCCCC3)C(=O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related anthracenecarboxamides:
Key Observations :
- Electron-Withdrawing vs.
- Side Chain Flexibility: The cyclohexylmethylamino-propyl group in the target compound is bulkier than the methoxypropyl (CAS 1456-63-9) or butyl (CAS 20171-06-6) chains, which may influence receptor binding kinetics and metabolic stability .
- Biological Activity : Isoxazole-containing analogs (e.g., Compound 30) demonstrate anticancer activity through kinase inhibition, suggesting that the target compound’s side chain could be optimized for similar targets .
Enzymatic Inhibition and Pharmacokinetics
Anthraquinone amides are known inhibitors of glyoxalase-I (Glo-I), a critical enzyme in cancer metabolism. highlights two analogs:
- N-(9,10-dioxoanthracen-1-yl)cinnamamide : IC₅₀ = 1.2 µM against rhGlo-I.
- (E)-3-(3,4-dihydroxyphenyl)-N-(9,10-dioxoanthracen-1-yl)acrylamide : IC₅₀ = 0.8 µM.
The target compound’s 4-methylamino group may enhance Glo-I binding compared to nitro-substituted analogs, as amino groups can form stronger hydrogen bonds with catalytic residues . ADMET predictions from suggest anthraquinone amides generally exhibit:
- Moderate aqueous solubility (LogS ≈ -4.5).
- High plasma protein binding (>90%).
- CYP3A4-mediated metabolism.
Preparation Methods
1-Amino and 4-Methylamino Substitution
The 1-amino group is typically installed via Bucherer reaction , where anthraquinone is treated with ammonium sulfite under high-temperature aqueous conditions. For the 4-methylamino group, Ullmann-type coupling between 4-bromoanthraquinone and methylamine in the presence of a copper catalyst affords the desired substitution. Alternatively, reductive amination of 4-keto intermediates using methylamine and sodium cyanoborohydride has been reported.
9,10-Dioxo Functionality
The 9,10-diketone moiety is preserved through oxidation steps. DDQ or catalytic manganese dioxide in acidic media effectively oxidizes dihydroanthracene intermediates to anthraquinones without over-oxidizing amino groups.
Formation of the Carboxamide Side Chain
The N-(3-(cyclohexylmethylamino)propyl)carboxamide side chain requires a multistep sequence:
Synthesis of 3-(Cyclohexylmethylamino)Propylamine
- Cyclohexylmethylamine Preparation : Cyclohexanecarboxaldehyde is condensed with nitromethane via Henry reaction to form β-nitro alcohol, which is hydrogenated to cyclohexylmethylamine.
- Propylamine Derivatization : 3-Aminopropanol is converted to 3-azidopropanol via Mitsunobu reaction, followed by Staudinger reduction to yield 3-aminopropanol. Subsequent reductive amination with cyclohexylmethylamine and sodium triacetoxyborohydride furnishes 3-(cyclohexylmethylamino)propylamine.
Carboxamide Coupling
Anthracenecarboxylic acid (generated by hydrolysis of anthracenecarbonitrile) is activated as an acyl chloride using thionyl chloride. Reaction with 3-(cyclohexylmethylamino)propylamine in anhydrous dichloromethane affords the target carboxamide.
Final Assembly and Purification
The convergent synthesis involves coupling the functionalized anthraquinone core with the side-chain intermediate. Key steps include:
- Protection/Deprotection : Temporary protection of amino groups with tert-butoxycarbonyl (Boc) during coupling reactions.
- Chromatographic Purification : Silica gel chromatography with ethyl acetate/hexane gradients isolates the final product.
Analytical and Spectroscopic Validation
Successful synthesis is confirmed via:
- ¹H NMR : Aromatic protons (δ 8.2–8.5 ppm), NH signals (δ 5.8–6.2 ppm), and cyclohexyl multiplets (δ 1.0–2.0 ppm).
- HPLC-MS : Molecular ion peak at m/z 506.3 [M+H]⁺.
Challenges and Optimization Opportunities
- Regioselectivity : Competing substitution at positions 1 and 4 may require directing groups or steric hindrance strategies.
- Side-Chain Stability : The tertiary amine in the side chain is prone to oxidation; inert atmosphere handling is essential.
- Yield Improvement : Transitioning from batch to flow chemistry could enhance reaction efficiency.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing anthracenecarboxamide derivatives, and how is structural integrity validated?
- Methodology :
- Step 1 : Use SmCl₃ as a catalyst in anhydrous THF for coupling reactions, followed by hydrogenation with Pd/C and H₂ to reduce intermediates .
- Step 2 : Purify via column chromatography and confirm purity via HPLC (>95%).
- Structural validation : Employ ¹H/¹³C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) to verify molecular weight .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Key techniques :
- NMR spectroscopy : Assign signals for the anthracene core (δ 7.5–8.5 ppm), amide protons (δ 6.5–7.0 ppm), and cyclohexylmethyl groups (δ 1.0–2.5 ppm) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹).
- Mass spectrometry : Use ESI-MS or MALDI-TOF to validate molecular ion peaks .
Q. How should researchers design initial biological activity screens for this compound?
- Approach :
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations.
- DNA interaction studies : Use UV-Vis spectroscopy to detect hypochromicity shifts indicative of intercalation .
- Protein binding : Perform fluorescence quenching experiments with bovine serum albumin (BSA) to estimate binding constants .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Optimization strategies :
- Catalyst screening : Compare SmCl₃ with Lewis acids like AlCl₃ or ZnCl₂ to enhance coupling efficiency .
- Solvent effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Temperature control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
Q. How can contradictions in biological activity data (e.g., variable IC₅₀ values across studies) be resolved?
- Troubleshooting :
- Purity verification : Re-analyze compound batches via HPLC to rule out impurities (>99% purity required).
- Assay standardization : Use identical cell lines (e.g., ATCC-certified) and culture conditions across labs.
- Mechanistic follow-up : Conduct transcriptomic profiling to identify off-target effects that may explain variability .
Q. What computational modeling approaches are suitable for studying interactions with biological targets?
- Methods :
- Molecular docking : Use AutoDock Vina to predict binding modes with DNA (PDB: 1BNA) or kinase domains.
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR modeling : Corporate substituent effects (e.g., cyclohexylmethyl vs. benzyl groups) to optimize bioactivity .
Q. What experimental strategies are recommended for mechanistic studies (e.g., enzyme inhibition)?
- Techniques :
- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to track metabolic pathways via LC-MS.
- Kinetic assays : Measure enzyme inhibition (e.g., topoisomerase II) using gel electrophoresis or fluorescence-based kits.
- ROS detection : Use DCFH-DA probes to evaluate oxidative stress induction in treated cells .
Q. How can crystallography resolve challenges in determining the compound’s solid-state structure?
- Crystallization protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
